2-(4-Methylbenzoyl)vinyl chloride
Description
4-Methylbenzoyl chloride (CAS 874-60-2), also known as p-toluoyl chloride, is an aromatic acyl chloride with the molecular formula C₈H₇ClO and a molar mass of 154.59–154.60 g/mol . It is a reactive organochlorine compound characterized by a benzoyl chloride group (-COCl) substituted with a methyl group at the para position of the benzene ring. Key physical properties include a boiling point of 213°C and a liquid state at room temperature . This compound is widely used as an acylating agent in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and polymers.
Properties
CAS No. |
17306-02-4 |
|---|---|
Molecular Formula |
C10H9ClO |
Molecular Weight |
180.63 g/mol |
IUPAC Name |
(E)-3-chloro-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C10H9ClO/c1-8-2-4-9(5-3-8)10(12)6-7-11/h2-7H,1H3/b7-6+ |
InChI Key |
PXDDMPVNEGCENH-VOTSOKGWSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C=CCl |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CCl |
Synonyms |
(E)-β-Chloro-4'-methylacrylophenone |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Methylbenzoyl Chloride (o-Toluoyl Chloride)
Structural and Reactivity Differences :
- Substituent Position : The methyl group in 2-methylbenzoyl chloride is in the ortho position, introducing steric hindrance near the reactive acyl chloride group. This contrasts with the para isomer, which has a symmetrical structure.
- Reactivity : The ortho isomer’s steric bulk may reduce nucleophilic attack efficiency compared to the para isomer. For example, in Friedel-Crafts acylations, para-substituted derivatives often exhibit higher regioselectivity due to reduced steric constraints .
4-Methoxyphenacyl Chloride
Key Differences :
- Functional Groups : Unlike 4-methylbenzoyl chloride, this compound features a phenacyl chloride group (-COCH₂Cl) and a methoxy (-OCH₃) substituent at the para position.
- Applications : 4-Methoxyphenacyl chloride is often employed as a photoactive protecting group in organic chemistry, whereas 4-methylbenzoyl chloride is primarily used for acylation reactions.
- Physical State : The higher melting point of 4-methoxyphenacyl chloride reflects its crystalline solid state, contrasting with the liquid state of methylbenzoyl chlorides .
General Comparison of Physical and Chemical Properties
| Compound | CAS RN | Molar Mass (g/mol) | Boiling Point (°C) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|---|
| 4-Methylbenzoyl chloride | 874-60-2 | 154.59–154.60 | 213 | N/A (liquid) | -COCl, -CH₃ (para) |
| 2-Methylbenzoyl chloride | 933-88-0 | 154.59 | 213 | N/A (liquid) | -COCl, -CH₃ (ortho) |
| 4-Methoxyphenacyl chloride | 2196-99-8 | 184.61 | N/A | 98–100 | -COCH₂Cl, -OCH₃ (para) |
Electronic Effects :
- The methyl group in 4-methylbenzoyl chloride is electron-donating, slightly deactivating the benzene ring toward electrophilic substitution but stabilizing the acyl chloride group.
- The methoxy group in 4-methoxyphenacyl chloride is a stronger electron donor, further deactivating the ring but enhancing the stability of the adjacent carbonyl group .
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